Cas no 2137866-51-2 (5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid)
![5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2137866-51-2x500.png)
5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2137866-51-2
- 5-[4-(propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid
- EN300-722231
- 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid
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- インチ: 1S/C15H27NO2/c1-10(2)11-3-5-12(6-4-11)13-7-14(15(17)18)9-16-8-13/h10-14,16H,3-9H2,1-2H3,(H,17,18)
- InChIKey: YSOTVJFABZAJOS-UHFFFAOYSA-N
- SMILES: OC(C1CNCC(C1)C1CCC(C(C)C)CC1)=O
計算された属性
- 精确分子量: 253.204179104g/mol
- 同位素质量: 253.204179104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- XLogP3: 1.2
5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-722231-1.0g |
5-[4-(propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid |
2137866-51-2 | 1g |
$0.0 | 2023-06-06 |
5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acidに関する追加情報
Introduction to 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid (CAS No. 2137866-51-2)
5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential applications. This compound, identified by the chemical abstracts service number CAS No. 2137866-51-2, belongs to the class of piperidine derivatives, which are widely recognized for their role in medicinal chemistry. The presence of a cyclohexyl group substituted with an isopropyl chain at the 4-position and a carboxylic acid moiety at the 3-position contributes to its distinct pharmacophoric features, making it a promising candidate for further investigation in drug discovery.
The synthesis of 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the cyclohexyl intermediate, followed by functionalization with an isopropyl group. Subsequent steps involve introducing the piperidine ring and finally, the carboxylic acid group. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve these transformations efficiently.
In recent years, there has been growing interest in piperidine derivatives due to their versatility in modulating biological targets. 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid has been studied for its potential role in inhibiting various enzymes and receptors involved in neurological disorders. Preliminary studies suggest that this compound may exhibit properties similar to those of known therapeutic agents used in treating conditions such as depression and anxiety. The structural features of this molecule, particularly the rigid cyclohexyl ring and the flexible piperidine core, contribute to its ability to interact with biological targets in a specific manner.
The pharmacological activity of 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid has been explored in several preclinical models. Research indicates that it may possess neuroprotective effects by interacting with neurotransmitter systems. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing treatments targeting central nervous system disorders. Additionally, its structural similarity to other known bioactive molecules suggests that it could serve as a scaffold for designing novel drugs with enhanced efficacy and reduced side effects.
One of the most compelling aspects of 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid is its potential for customization through structural modifications. By altering the substituents on the cyclohexyl and piperidine rings, researchers can fine-tune the pharmacological properties of the compound. This flexibility allows for the development of analogs with improved pharmacokinetic profiles, such as enhanced solubility or longer half-life. Such modifications are crucial for translating preclinical findings into effective clinical therapies.
The chemical stability of 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid is another critical factor that influences its suitability for pharmaceutical applications. Studies have shown that this compound exhibits good stability under various storage conditions, which is essential for ensuring its integrity during manufacturing, transportation, and use in clinical settings. Furthermore, its compatibility with standard analytical techniques makes it easier to monitor and quantify in biological samples, facilitating research and development efforts.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid and biological targets. Molecular docking simulations have revealed that this compound can bind effectively to specific pockets on enzymes and receptors relevant to neurological disorders. These insights have guided researchers in optimizing the structure of the molecule to enhance its binding affinity and selectivity.
The future prospects for 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid are promising, with ongoing studies aimed at evaluating its efficacy and safety in clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to market-ready therapies. As our understanding of neurological disorders continues to evolve, compounds like 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid are poised to play a significant role in addressing unmet medical needs.
In conclusion, 5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid (CAS No. 2137866-51-2) represents a valuable asset in pharmaceutical research due to its unique chemical structure and potential therapeutic applications. Its synthesis, pharmacological properties, and stability make it a compelling candidate for further development into novel treatments for neurological disorders. With continued research and innovation, this compound has the potential to significantly impact patient care in the future.
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